

mass spectrometry fragmentation pattern of 1,2-Dichlorobutane

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Compound of Interest

Compound Name: 1,2-Dichlorobutane

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of **1,2-Dichlorobutane**

Introduction

1,2-Dichlorobutane ($C_4H_8Cl_2$) is a halogenated volatile organic compound (VOC) whose unambiguous identification is critical in environmental analysis, chemical synthesis, and toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as the definitive analytical technique for the characterization of such compounds, providing both high-resolution separation and detailed structural information through mass-to-charge (m/z) analysis.^{[1][2]} This guide offers a comprehensive examination of the EI mass spectrometry fragmentation pattern of **1,2-dichlorobutane**, intended for researchers and application scientists. We will dissect the fundamental principles governing its fragmentation, delineate the primary cleavage pathways, and provide a validated experimental protocol for its analysis.

Part 1: Foundational Principles of Electron Ionization (EI) Mass Spectrometry

The fragmentation pattern observed in an EI mass spectrum is a molecular fingerprint derived from a series of predictable, competing unimolecular decay reactions. Understanding these foundational principles is essential for accurate spectral interpretation.

The Ionization Process

In the ion source of the mass spectrometer, gaseous **1,2-dichlorobutane** molecules are bombarded by a high-energy electron beam, typically set at 70 eV.^[3] This energy is sufficient to eject an electron from the molecule's highest occupied molecular orbital, creating a positively charged radical cation known as the molecular ion ($[M]^{+\cdot}$).^[4] This initial species is energetically unstable and prone to fragmentation.

Molecular Ion Stability and Fragmentation

The newly formed molecular ion possesses significant excess internal energy, which it dissipates by breaking chemical bonds.^[5] Fragmentation follows logical chemical principles, favoring pathways that lead to the formation of more stable products (cations and neutral radicals).^[4] The relative abundance of each fragment ion in the resulting spectrum is dictated by the kinetics of these competing fragmentation reactions.

The Critical Role of Chlorine Isotopes

A defining characteristic of the mass spectra of chlorinated compounds is the presence of distinct isotopic patterns. Chlorine exists naturally as two stable isotopes: ^{35}Cl (75.76% abundance) and ^{37}Cl (24.24% abundance), an approximate 3:1 ratio.^[6] This natural distribution gives rise to predictable peak clusters for any chlorine-containing ion.

- Single Chlorine Atom: A fragment containing one chlorine atom will appear as a pair of peaks separated by 2 m/z units (e.g., M and M+2), with a relative intensity ratio of approximately 3:1.^[7]
- Two Chlorine Atoms: A fragment containing two chlorine atoms, such as the molecular ion of **1,2-dichlorobutane**, will exhibit a cluster of three peaks at M, M+2, and M+4. The expected intensity ratio is calculated from the probabilities of all isotopic combinations and approximates 9:6:1 ($[^{35}\text{Cl}^{35}\text{Cl}] : [^{35}\text{Cl}^{37}\text{Cl}] : [^{37}\text{Cl}^{37}\text{Cl}]$).^[8]

Part 2: Fragmentation Analysis of 1,2-Dichlorobutane ($\text{C}_4\text{H}_8\text{Cl}_2$)

The mass spectrum of **1,2-dichlorobutane** is a composite of several key fragmentation pathways, each providing clues to its specific structure. The molecular weight of the most abundant isotopic form ($\text{C}_4\text{H}_8^{35}\text{Cl}_2$) is 126 Da.^[9]

The Molecular Ion ($[C_4H_8Cl_2]^{+ \cdot}$)

The molecular ion region is expected to show the characteristic three-peak cluster for a dichloro-compound.

- m/z 126: $[C_4H_8^{35}Cl_2]^{+ \cdot}$
- m/z 128: $[C_4H_8^{35}Cl^{37}Cl]^{+ \cdot}$
- m/z 130: $[C_4H_8^{37}Cl_2]^{+ \cdot}$

The relative intensity of these peaks is often low, indicating that the molecular ion is highly unstable and readily undergoes fragmentation.

Key Fragmentation Pathways

The fragmentation of **1,2-dichlorobutane** is dominated by the cleavage of C-C and C-Cl bonds, driven by the formation of stable carbocations.

- Loss of a Chlorine Radical ($\bullet Cl$): This is a common fragmentation for haloalkanes. Alpha-cleavage of a C-Cl bond results in the formation of a chlorobutyl cation, $[C_4H_8Cl]^{+}$. This fragment will exhibit the 3:1 isotope pattern.
 - m/z 91: $[C_4H_8^{35}Cl]^{+}$
 - m/z 93: $[C_4H_8^{37}Cl]^{+}$
- Cleavage of the C2-C3 Bond: The cleavage of the bond between the second and third carbon atoms leads to the loss of an ethyl radical ($\bullet CH_2CH_3$). This is a significant pathway that helps differentiate **1,2-dichlorobutane** from its isomers.
 - m/z 63: $[C_2H_4^{35}Cl]^{+}$
 - m/z 65: $[C_2H_4^{37}Cl]^{+}$ This fragment, corresponding to the chloroethyl cation, shows a prominent 3:1 isotopic signature and is often the base peak or a very abundant peak in the spectrum of **1,2-dichlorobutane**.^[3]

- Loss of a Chloromethyl Radical ($\bullet\text{CH}_2\text{Cl}$): Cleavage of the C1-C2 bond results in the loss of a chloromethyl radical, leading to the formation of a secondary carbocation stabilized by the remaining chlorine atom. This pathway is a major contributor to the observed spectrum.
 - m/z 77: $[\text{C}_3\text{H}_6^{35}\text{Cl}]^+$
 - m/z 79: $[\text{C}_3\text{H}_6^{37}\text{Cl}]^+$ The peak at m/z 77 is characteristically the most abundant (base peak) in the mass spectrum of **1,2-dichlorobutane**.^[3]

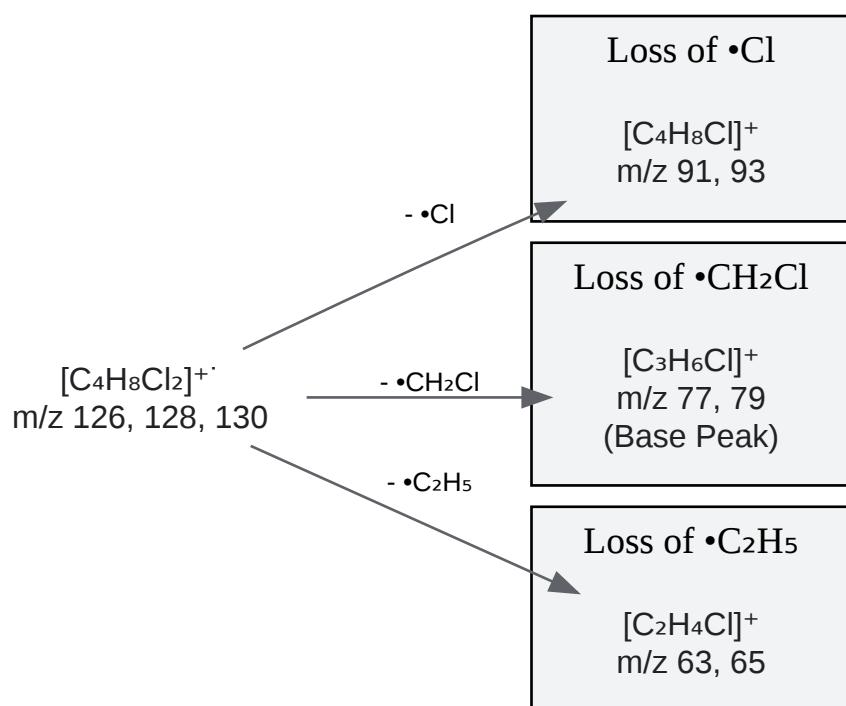
Data Summary: Principal Fragment Ions

The following table summarizes the key ions observed in the 70 eV electron ionization mass spectrum of **1,2-dichlorobutane**, with data compiled from the NIST Mass Spectrometry Data Center.^{[3][10]}

m/z	Proposed Fragment Ion	Formula	Notes
126	Molecular Ion	$[\text{C}_4\text{H}_8^{35}\text{Cl}^{35}\text{Cl}]^+$	M peak, low intensity
91 / 93	Chlorobutyl cation	$[\text{C}_4\text{H}_8\text{Cl}]^+$	Loss of $\bullet\text{Cl}$; 3:1 ratio
77 / 79	Chloropropyl cation	$[\text{C}_3\text{H}_6\text{Cl}]^+$	Base Peak (m/z 77); Loss of $\bullet\text{CH}_2\text{Cl}$; 3:1 ratio
63 / 65	Chloroethyl cation	$[\text{C}_2\text{H}_4\text{Cl}]^+$	Loss of $\bullet\text{C}_2\text{H}_5$; 3:1 ratio
41	Allyl cation	$[\text{C}_3\text{H}_5]^+$	Loss of both Cl atoms and rearrangement
27	Ethyl cation fragment	$[\text{C}_2\text{H}_3]^+$	Further fragmentation

Visualization of Fragmentation Pathways

The primary fragmentation pathways are illustrated below using the DOT language for clear visualization.



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Caption: Primary fragmentation pathways of the **1,2-dichlorobutane** molecular ion.

Part 3: Experimental Protocol for GC-MS Analysis

This section provides a self-validating protocol for the acquisition of a high-quality EI mass spectrum of **1,2-dichlorobutane**. The method is based on established practices for the analysis of volatile organic compounds.^{[1][11]}

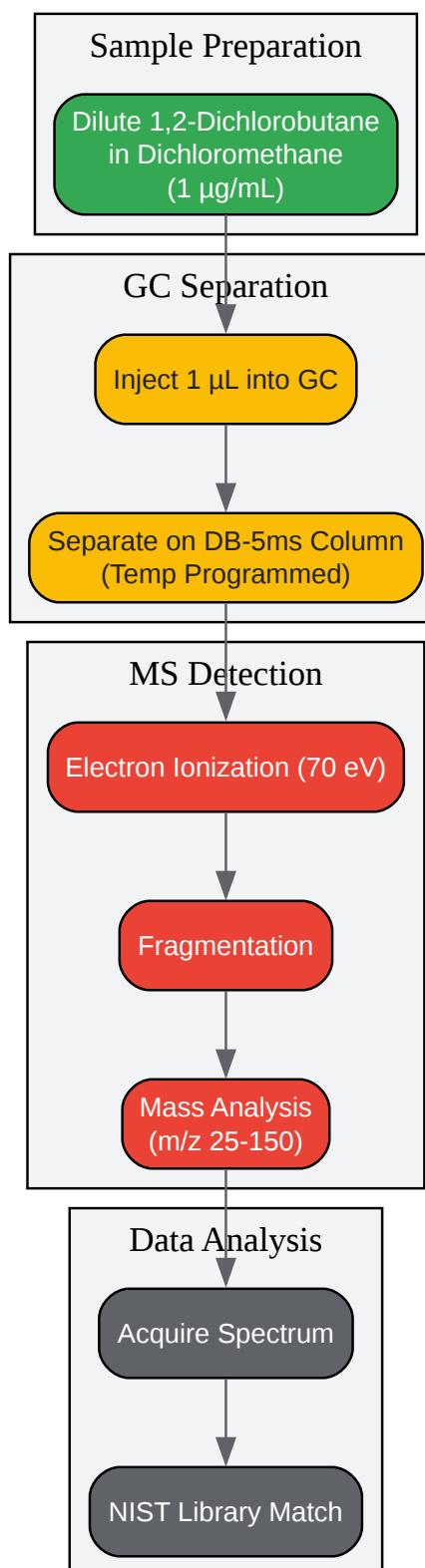
Methodology

- Sample Preparation:
 - Prepare a stock solution of **1,2-dichlorobutane** at 1000 μ g/mL in methanol.
 - Create a working standard by diluting the stock solution in dichloromethane to a final concentration of approximately 1 μ g/mL.^[3] Dichloromethane is a suitable solvent due to its volatility and minimal interference.
- Gas Chromatography (GC) Conditions:

- System: Agilent GC-MS or equivalent.
- Injector: Split/splitless injector, operated in split mode with a 50:1 ratio to prevent column overloading.[\[3\]](#)
- Injector Temperature: 250 °C.
- Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent (5% phenyl methylpolysiloxane stationary phase).[\[3\]](#)
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 10 °C/min to 200 °C.
 - Hold: Hold at 200 °C for 2 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.[\[3\]](#)
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: Scan from m/z 25 to 150 to cover the molecular ion and all significant fragments.
 - Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
- Data Analysis:
 - Acquire the total ion chromatogram (TIC) to determine the retention time of **1,2-dichlorobutane**.

- Extract the mass spectrum from the apex of the chromatographic peak.
- Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[\[10\]](#)
- Analyze the isotopic patterns of chlorine-containing fragments to validate their identification.

Experimental Workflow Diagram



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Caption: Generalized workflow for the GC-MS analysis of **1,2-dichlorobutane**.

Conclusion

The electron ionization mass spectrum of **1,2-dichlorobutane** is defined by a series of characteristic fragmentation events. Key identifiers include the loss of a chloromethyl radical to form the base peak at m/z 77 ($[C_3H_6^{35}Cl]^+$) and the loss of an ethyl radical to produce the abundant ion at m/z 63 ($[C_2H_4^{35}Cl]^+$). The distinct isotopic patterns resulting from the two chlorine atoms serve as an additional, powerful confirmation of the presence and number of chlorine atoms in the molecular ion and its fragments. A thorough understanding of these fragmentation pathways, coupled with a robust GC-MS experimental protocol, enables scientists to confidently identify **1,2-dichlorobutane** and distinguish it from its structural isomers.

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